molecular formula C7H5Cl2F2NO B12953336 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine

2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine

Cat. No.: B12953336
M. Wt: 228.02 g/mol
InChI Key: WMJMHBHCGQBECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine is an organic compound with the molecular formula C6H3Cl2F2NO. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a pyridine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine typically involves the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with appropriate reagents. One common method includes the use of hydrazine to produce an intermediate compound, which is then reacted with a hypochlorite salt, such as sodium hypochlorite . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms, along with the methoxy group, allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3-(difluoromethyl)pyridine
  • 2-Chloro-3-(difluoromethyl)pyridine
  • 2-Chloro-4-(1,1-difluoroethyl)pyridine
  • 2,5-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine stands out due to the presence of the methoxy group, which imparts unique chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts. The combination of chlorine, fluorine, and methoxy groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C7H5Cl2F2NO

Molecular Weight

228.02 g/mol

IUPAC Name

2,5-dichloro-3-(difluoromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H5Cl2F2NO/c1-13-7-4(8)2-3(6(10)11)5(9)12-7/h2,6H,1H3

InChI Key

WMJMHBHCGQBECP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.